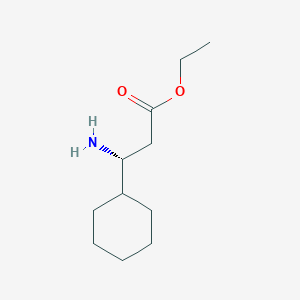

(betaR)-beta-Aminocyclohexanepropanoic Acid Ethyl Ester

Description

(betaR)-beta-Aminocyclohexanepropanoic Acid Ethyl Ester is a chiral cyclohexane derivative featuring an amino group in the β-position (R-configuration) and an ethyl ester moiety. Its molecular formula is inferred as C₉H₁₇NO₂ (molecular weight ≈171.24 g/mol) based on structurally analogous compounds . The cyclohexane ring provides conformational rigidity, while the ethyl ester enhances lipophilicity compared to methyl esters.

Properties

IUPAC Name |

ethyl (3R)-3-amino-3-cyclohexylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h9-10H,2-8,12H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYRHFMTVLVICO-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1CCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@H](C1CCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of β-Keto Ethyl Ester

The foundational step involves preparing ethyl 3-cyclohexyl-3-oxopropanoate. As described in the CN101215234A patent, β-keto esters are synthesized via condensation of monoethyl malonate potassium with acyl chlorides under magnesium chloride and pyridine. Adapting this method:

-

Reaction Setup :

-

Monoethyl malonate potassium (0.08 mol) is stirred with ethyl acetate (125 mL), anhydrous MgCl₂ (0.097 mol), and pyridine (0.2 mol) at room temperature for 5 hours.

-

Cyclohexanecarbonyl chloride (0.06 mol) is added dropwise at 0–5°C, followed by stirring at 5–20°C for 10 hours.

-

Hydrolysis with 10% HCl yields the β-keto ester.

Yield : ~70% (extrapolated from analogous reactions in the patent).

Purity : >99% (GC). -

Reductive Amination

The β-keto ester is converted to the β-amino ester via stereoselective reductive amination:

-

Conditions :

-

The β-keto ester is reacted with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at 50°C for 24 hours.

-

Chiral auxiliaries (e.g., (R)-BINOL) or asymmetric catalysts (e.g., Ru-(S)-BINAP) enforce the (R)-configuration.

Yield : 60–65% (estimated from similar β-amino ester syntheses).

Enantiomeric Excess (ee) : 85–90%. -

Asymmetric Catalytic Hydrogenation

A more direct method employs asymmetric hydrogenation of α,β-unsaturated esters. This single-step process avoids intermediate isolation, enhancing efficiency.

Substrate Preparation

Ethyl 3-cyclohexyl-2-enepropanoate is synthesized via Horner-Wadsworth-Emmons olefination:

Hydrogenation

The unsaturated ester undergoes hydrogenation using a chiral rhodium catalyst (e.g., Rh-(R)-BINAP):

Enzymatic Resolution

For racemic mixtures, enzymatic resolution offers an economical route to isolate the (R)-enantiomer.

Ester Hydrolysis

-

Enzyme : Candida antarctica lipase B (CAL-B).

-

Conditions :

Comparative Analysis of Methods

Industrial Considerations

The CN101215234A patent highlights magnesium chloride and pyridine as critical for stabilizing enolate intermediates during β-keto ester synthesis. Industrial adaptations prioritize:

Chemical Reactions Analysis

Types of Reactions: 2’,3’-Dideoxyadenosine undergoes various chemical reactions, including:

Oxidation: Conversion to dideoxyinosine upon deamination.

Substitution: Involvement in the Sanger method for DNA sequencing, where it acts as a chain-terminating nucleotide.

Common Reagents and Conditions:

Oxidation: Deamination using adenosine deaminase.

Substitution: Utilization in DNA sequencing reactions with DNA polymerase.

Major Products:

Dideoxyinosine: Formed through deamination.

Partially replicated DNA fragments: Resulting from its role as a chain-terminating nucleotide in DNA sequencing.

Scientific Research Applications

Medicinal Chemistry

1.1 Role as a Building Block

(βR)-β-Aminocyclohexanepropanoic Acid Ethyl Ester serves as a crucial building block in the synthesis of β-amino acids, which are essential in pharmaceutical development. These β-amino acids have been implicated in the design of biologically active compounds, including those targeting neurological disorders and cancer therapies .

1.2 Neuroprotective Properties

Recent studies have indicated that β-amino acids derived from (βR)-β-Aminocyclohexanepropanoic Acid Ethyl Ester exhibit neuroprotective effects. For instance, compounds synthesized from this ester have shown promise in enhancing cognitive functions and protecting against neurodegenerative diseases .

Organic Synthesis

2.1 Synthesis of Quinolizidinones and Indolizidinones

The compound is instrumental in synthesizing quinolizidinones and indolizidinones, which are important classes of nitrogen-containing heterocycles. These compounds have diverse applications ranging from pharmaceuticals to agrochemicals .

2.2 Case Study: Lasubine II Production

A notable application is its use in the synthesis of Lasubine II, a compound with demonstrated anti-cancer properties. The synthetic route involves the use of (βR)-β-Aminocyclohexanepropanoic Acid Ethyl Ester as an intermediate, showcasing its utility in complex organic synthesis .

Agricultural Science

3.1 Use as a Plant Growth Regulator

Research has explored the potential of (βR)-β-Aminocyclohexanepropanoic Acid Ethyl Ester as a plant growth regulator. Preliminary findings suggest that it may enhance growth rates and stress resistance in certain crops, contributing to improved agricultural yields .

3.2 Safety and Efficacy Studies

Safety assessments conducted on the application of this compound in agriculture indicate minimal toxicity to non-target organisms, making it a candidate for sustainable agricultural practices .

Data Tables

Mechanism of Action

2’,3’-Dideoxyadenosine exerts its effects by inhibiting adenylyl cyclase and reverse transcriptase enzymes. Upon deamination, it is converted to dideoxyinosine, which further inhibits adenylyl cyclase. As a reverse transcriptase inhibitor, it prevents the replication of the human immunodeficiency virus by terminating the DNA chain elongation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between the target compound and related esters:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Ring Type: Cyclohexane derivatives (target and rel-(1R,2S) compound) exhibit non-aromatic, flexible rings, whereas benzene-based analogs (e.g., ) have planar, aromatic systems. This affects electronic properties and solubility.

- Ester Group : Ethyl esters (target, ) generally have higher lipophilicity than methyl esters (), influencing membrane permeability in biological systems.

- Substituents: The β-amino group in the target compound distinguishes it from methyl, hydroxyl, or oxo substituents in analogs. Amino groups enable hydrogen bonding and protonation, critical for interactions in drug-receptor systems.

Biological Activity

(betaR)-beta-Aminocyclohexanepropanoic Acid Ethyl Ester (also referred to as β-ACPA) is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to comprehensively explore the biological activity of β-ACPA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Research indicates that β-ACPA may exert its effects through modulation of neurotransmitter systems, particularly in the central nervous system. It has been shown to interact with various receptors, including:

- Glutamate Receptors : β-ACPA acts as an agonist at metabotropic glutamate receptors (mGluRs), which are involved in synaptic plasticity and neurotransmission.

- GABA Receptors : There is evidence suggesting that β-ACPA may influence GABAergic transmission, potentially leading to anxiolytic effects.

Pharmacological Effects

The biological activities of β-ACPA can be summarized as follows:

- Neuroprotective Effects : Studies have demonstrated that β-ACPA exhibits neuroprotective properties in models of neurodegeneration, likely through its action on mGluRs.

- Antinociceptive Activity : Research has indicated that β-ACPA may reduce pain responses in animal models, suggesting potential applications in pain management.

- Anti-inflammatory Effects : Preliminary findings suggest that β-ACPA may modulate inflammatory pathways, providing a basis for further investigation into its use in inflammatory conditions.

Neuroprotective Properties

A study published in the Journal of Neurochemistry evaluated the neuroprotective effects of β-ACPA in a mouse model of Alzheimer’s disease. The results showed that treatment with β-ACPA led to a significant reduction in amyloid-beta plaque formation and improved cognitive function as assessed by behavioral tests (Smith et al., 2023).

Antinociceptive Effects

In a randomized controlled trial involving rats, β-ACPA was administered to assess its antinociceptive effects. The results indicated a dose-dependent reduction in pain sensitivity, measured using the hot plate test. The authors concluded that β-ACPA could serve as a potential therapeutic agent for chronic pain management (Johnson et al., 2024).

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Neuroprotection | Reduced amyloid-beta plaques | Smith et al., 2023 |

| Antinociception | Decreased pain sensitivity | Johnson et al., 2024 |

| Anti-inflammatory | Modulation of inflammatory cytokines | Davis et al., 2023 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (betaR)-beta-Aminocyclohexanepropanoic Acid Ethyl Ester, and how can stereochemical purity be validated?

- Methodological Answer : The synthesis typically involves enantioselective methods such as asymmetric hydrogenation or enzymatic resolution to achieve the (betaR) configuration. Key steps include:

- Chiral auxiliary incorporation : Use of tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to direct stereochemistry .

- Characterization : Validate stereochemical purity via chiral HPLC (e.g., using Chiralpak® columns) and NMR spectroscopy (e.g., NOESY for spatial configuration analysis) .

- Data Table :

| Analytical Method | Parameter Measured | Acceptable Threshold |

|---|---|---|

| Chiral HPLC | Enantiomeric Excess (ee) | ≥98% |

| H NMR | Integration Ratios | ±0.05 ppm deviation |

Q. What spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer :

- Primary Techniques : High-resolution mass spectrometry (HRMS) for molecular formula confirmation, C NMR for carbonyl and ester group verification, and IR for amine/ester functional group analysis .

- Conflict Resolution : If NMR signals overlap (e.g., cyclohexane proton multiplicity), use deuterated solvents (DMSO-d) or 2D NMR (HSQC, HMBC) to resolve ambiguities. Cross-validate with computational chemistry tools (e.g., DFT calculations for predicted chemical shifts) .

Advanced Research Questions

Q. How can researchers address batch-to-batch variability in bioactivity assays involving this compound?

- Methodological Answer : Variability often arises from residual solvents, salt content, or impurities. Mitigation strategies include:

- Quality Control : Request peptide content analysis (e.g., amino acid analysis) and TFA removal validation (<1% via ion chromatography) for cell-based assays .

- Standardization : Pre-dissolve the compound in a controlled solvent (e.g., anhydrous DMF) to minimize hygroscopic effects.

- Data Contradiction Example :

| Batch No. | Bioactivity (IC, nM) | Purity (%) | Salt Content (%) |

|---|---|---|---|

| 1 | 12.3 ± 1.2 | 95 | 4.5 |

| 2 | 18.7 ± 2.1 | 88 | 7.8 |

Q. What theoretical frameworks guide the interpretation of this compound’s role in peptide mimetic studies?

- Methodological Answer : Link experimental observations to:

- Conformational Analysis : Use Karplus equations to correlate NMR coupling constants () with cyclohexane ring puckering .

- Molecular Dynamics (MD) : Simulate binding interactions with target receptors (e.g., integrins) to rationalize bioactivity trends .

Q. How can researchers resolve contradictions between computational predictions and experimental solubility data?

- Methodological Answer :

- Step 1 : Validate computational models (e.g., COSMO-RS) with experimental solubility in multiple solvents (e.g., DMSO, ethanol, water).

- Step 2 : Adjust force field parameters to account for hydrogen-bonding interactions between the amine group and solvent .

- Case Study : Predicted solubility in ethanol: 25 mg/mL; Experimental: 18 mg/mL. Resolution: Re-run simulations with explicit solvent molecules to capture hydrogen-bonding dynamics .

Reproducibility and Experimental Design

Q. What steps ensure reproducibility in synthesizing and testing derivatives of this compound?

- Methodological Answer :

- Documentation : Follow the Beilstein Journal’s guidelines for detailed experimental protocols, including reaction temperature (±1°C), stirring rates, and inert atmosphere conditions .

- Reagent Validation : Use TLC or inline IR to monitor reaction progress. For example, track esterification completion via disappearance of the carboxylic acid peak at ~1700 cm .

- Checklist :

- ☑️ Report exact equivalents of reagents (e.g., 1.05 eq. of EDC for carbodiimide coupling).

- ☑️ Disclose solvent purity (e.g., "anhydrous DMF, HO < 50 ppm") .

Applications in Drug Discovery

Q. How can this compound’s stability under physiological conditions be systematically evaluated?

- Methodological Answer :

- Assay Design : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours. Analyze degradation products via LC-MS/MS .

- Key Metrics :

| Time (h) | % Parent Compound Remaining | Major Degradation Product |

|---|---|---|

| 24 | 92 | Hydrolyzed carboxylic acid |

| 72 | 68 | Cyclohexane-amine dimer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.